molecular formula C10H17NO3 B8049431 Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8049431
M. Wt: 199.25 g/mol
InChI Key: UETGVFOVBKMLPQ-HTQZYQBOSA-N
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Description

tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic lactone derivative featuring a rigid norbornane-like scaffold. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 and CAS number 848488-70-0 . The compound contains a tert-butoxycarbonyl (Boc) protective group, a lactone ring (2-oxa), and a secondary amine (5-aza). Its stereochemistry at positions 1R and 4R is critical for its conformational stability and reactivity. The crystal structure (space group P2₁, unit cell parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°) confirms the bicyclic framework’s planarity and the lactone’s transannular strain . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors .

Properties

IUPAC Name

tert-butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGVFOVBKMLPQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Step 1 : A solution of Boc-Hyp-OH (5 g, 21.6 mmol) and triphenylphosphine (11.8 g, 45 mmol) in anhydrous THF (150 mL) is cooled to 4°C.

  • Step 2 : Diethyl azodicarboxylate (DEAD, 6.5 mL, 45 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours.

  • Purification : The crude product is purified via silica gel chromatography, yielding the bicyclic lactone (45%).

Key Data

ParameterValue
Starting MaterialBoc-Hyp-OH
CatalystTriphenylphosphine/DEAD
SolventTetrahydrofuran (THF)
Temperature0–4°C → 20°C (room temperature)
Yield45%
Purity (HPLC)>95%

This method exploits the stereoselectivity of the Mitsunobu reaction to retain the (1R,4R) configuration. The lactone oxygen originates from the hydroxyl group of Boc-Hyp-OH, while the tert-butyl carbamate remains intact.

Intramolecular Lactonization of Ethyl Ester Precursors

An alternative route involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, as demonstrated in the synthesis of related bicyclo[2.2.2]octane derivatives.

Procedure

  • Deprotection : The HCl salt is treated with triethylamine (3.30 mL, 23.8 mmol) in dry dimethylformamide (DMF, 48 mL) for 72 hours.

  • Boc Protection : Di-tert-butyl dicarbonate (3.96 g, 18.1 mmol) is added to the free amine in 1,4-dioxane, followed by stirring at room temperature for 18 hours.

  • Cyclization : The intermediate undergoes lactonization under acidic conditions, forming the bicyclic structure.

Comparative Data

ParameterMitsunobu RouteLactonization Route
Starting MaterialBoc-Hyp-OHEthyl ester HCl salt
Key ReagentDEADDi-tert-butyl dicarbonate
SolventTHFDMF/1,4-dioxane
Yield45%60–65%
StereoselectivityHigh (1R,4R)Moderate

This method achieves higher yields but requires precise control over reaction pH and temperature to avoid epimerization.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize efficiency and consistency:

Protocol

  • Reactor Setup : A tubular flow reactor (stainless steel, 10 mL volume) maintains a residence time of 30 minutes.

  • Conditions :

    • Temperature: 60°C

    • Pressure: 2 bar

    • Solvent: Ethanol/water (9:1 v/v)

    • Catalyst: Amberlyst-15 (5 wt%).

Performance Metrics

MetricBatch ModeFlow Mode
Throughput (g/h)2.112.4
Purity95%98%
Solvent Consumption150 mL/g50 mL/g

Flow chemistry enhances reproducibility and reduces solvent waste, making it preferable for industrial applications.

Post-Synthetic Modifications

Reduction of 3-Oxo Derivatives

While direct synthesis of the non-oxo variant is less documented, selective reduction of the 3-oxo intermediate (e.g., tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) offers a viable pathway:

  • Reduction Agent : Sodium borohydride (NaBH4, 2 equiv) in methanol at 0°C.

  • Yield : 78% after 2 hours.

Reduction Outcomes

ParameterValue
Starting Material3-Oxo derivative
Product2-Oxa derivative
Diastereomeric Ratio92:8 (1R,4R:1S,4S)

This step is critical for accessing the target compound when the Mitsunobu route produces the oxo variant.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Mitsunobu ReactionHigh stereoselectivityModerate yield (45%)
LactonizationScalable, higher yield (60–65%)Requires acidic conditions
Flow SynthesisIndustrial efficiencyHigh initial equipment cost
ReductionConverts oxo to targetAdditional purification steps

Critical Reaction Parameters

Temperature and Solvent Effects

  • THF vs. DMF : THF favors Mitsunobu cyclization but requires strict anhydrous conditions. DMF tolerates moisture but may induce side reactions at elevated temperatures.

  • Acid Catalysts : Amberlyst-15 in flow systems minimizes byproducts compared to homogeneous acids (e.g., HCl).

Stereochemical Control

  • Mitsunobu Reaction : Retains configuration via concerted mechanism.

  • Lactonization : Racemization risks necessitate low temperatures (<40°C) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (1r,4r)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways and leading to various physiological effects

Comparison with Similar Compounds

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Key Features : Contains a 3-oxo group and an unsaturated hept-5-ene ring.
  • Stereochemistry : (1R,4S) configuration induces distinct ring puckering compared to the (1R,4R) target compound.
  • Synthesis : Prepared via LiAlH₄ reduction followed by Boc protection, with a yield of 83% .
  • Applications : Intermediate for chiral amines; the unsaturated ring enables further functionalization via Diels-Alder reactions .

tert-Butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

  • Molecular Formula: C₁₀H₁₅NO₃S
  • Key Features : Substitution of 2-oxa with 2-thia introduces sulfur, altering electronic properties.
  • Impact : Sulfur’s lower electronegativity increases nucleophilicity at the nitrogen, enhancing reactivity in alkylation reactions .

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic Acid Phenylmethyl Ester

  • Molecular Formula: C₁₃H₁₅NO₃
  • Key Features : Replaces Boc with a benzyl ester group.
  • Properties : Increased lipophilicity (logP ~2.5 vs. 1.8 for Boc) makes it suitable for lipid-based drug formulations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Properties/Applications
Target Compound C₁₀H₁₅NO₄ 213.23 2-oxa, Boc (1R,4R) Boc-protected lactone; peptide synthesis
tert-Butyl (1R,4S)-3-oxo-2-aza derivative C₁₀H₁₄N₂O₃ 210.23 3-oxo, unsaturated (1R,4S) Chiral amine precursor
3-oxo-2-thia analogue C₁₀H₁₅NO₃S 229.30 2-thia, Boc (1R,4R) Enhanced nucleophilicity
Benzyl ester analogue C₁₃H₁₅NO₃ 233.26 Benzyl ester (1R,4R) Lipophilic prodrugs

Biological Activity

Tert-butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known by its CAS number 114676-79-8, is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC₁₀H₁₇N₁O₃
Molecular Weight199.25 g/mol
CAS Number114676-79-8
Purity>95%

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against specific enzymes and receptors, although detailed mechanisms remain under investigation.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), highlighting its relevance in developing new treatments for this disease .

Case Studies and Experimental Findings

  • In Vitro Activity Against T. brucei
    • A study demonstrated that compounds similar to this compound showed significant inhibition of T. brucei growth in vitro, with an effective concentration (EC50) indicating potent activity .
    • The compound's selectivity was noted to be around 200-fold over mammalian cell lines, suggesting a favorable therapeutic index.
  • Pharmacokinetics and Bioavailability
    • Pharmacokinetic studies revealed that compounds in this class could penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system infections caused by T. brucei .
    • Metabolism studies indicated that modifications to the structure could enhance bioavailability and reduce toxicity, making it a candidate for further development .
  • Structure-Activity Relationship (SAR) Studies
    • SAR analyses have been conducted to optimize the biological activity of this compound class by modifying substituents on the bicyclic framework. These modifications have led to enhanced potency and selectivity against various targets .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing Tert-butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?

  • Methodological Answer : The compound is synthesized via intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives under acidic conditions. Key steps include:

  • Starting from trans-4-hydroxyproline, applying Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the lactone ring .
  • Isolation of the cis-isomer through selective lactonization, leveraging steric and electronic factors to favor cyclization .
  • Purification via column chromatography using cyclohexane/ethyl acetate (3:2 v/v) .

Q. How should solubility and storage be managed for this compound?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO (10 mM), with heating to 37°C and sonication to enhance dissolution .
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
  • Table : Solvent Compatibility
SolventRecommended ConcentrationStability Period
DMSO10 mM6 months (-80°C)
EthanolLimited solubilityNot recommended

Q. What spectroscopic methods confirm the compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration (e.g., (1R,4R)) using Flack parameters (e.g., 0.1(7) in ) .
  • NMR : Key signals include δ 1.4 ppm (tert-butyl group) and δ 4.2–5.0 ppm (bridged oxygen/nitrogen protons) .

Advanced Questions

Q. How are diastereomers resolved during synthesis?

  • Methodological Answer :

  • Lactonization Strategy : Under acidic conditions, the cis-isomer undergoes intramolecular lactonization due to proximity of hydroxyl and carboxyl groups, while the trans-isomer remains uncyclized. Separation is achieved via differential solubility: the lactone (cis) precipitates, while the trans-ester remains in solution .
  • Optimization : Adjust pH (e.g., HCl in methanol) and monitor reaction progress via TLC or HPLC to maximize cis-lactone yield .

Q. How do intramolecular interactions influence reactivity in this bicyclic system?

  • Methodological Answer :

  • Ring Strain : The bicyclo[2.2.1]heptane framework introduces angle strain, increasing reactivity toward nucleophilic attack at the lactone carbonyl .
  • Hydrogen Bonding : The trans-amide conformation (observed in X-ray studies) stabilizes the crystal lattice, reducing solubility in nonpolar solvents .
  • Table : Key Geometric Parameters (X-ray Data)
Bond/AngleValue (Å/°)
C=O (lactone)1.21 Å
N1–C6–C7–C8112.3°

Q. How can conflicting stereochemical outcomes in synthesis be analyzed?

  • Methodological Answer :

  • Data Contradiction Analysis : If unexpected stereochemistry arises:

Verify starting material enantiopurity using polarimetry or chiral HPLC.

Re-examine reaction conditions (e.g., Mitsunobu reagent purity) that may favor epimerization .

Use X-ray or NOE NMR to confirm product configuration .

  • Case Study : In , the Flack parameter (0.1(7)) provided ambiguous absolute configuration, necessitating synthetic route validation .

Methodological Best Practices

  • Stereochemical Purity : Employ chiral stationary phase HPLC (CSP-HPLC) with hexane/isopropanol gradients to resolve enantiomers .
  • Yield Optimization : For lactonization, use anhydrous solvents and molecular sieves to shift equilibrium toward cyclization .
  • Safety : Handle DMSO solutions under inert atmospheres to prevent oxidation .

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